Lipophilicity Reduction: Cyclopropyl vs. N‑Ethyl Analog
The target compound exhibits a computed XLogP3‑AA of 0.8, which is approximately 0.7–1.0 log units lower than the predicted XLogP3‑AA for the direct N‑ethyl analog (ethyl 1‑ethyl‑4‑hydroxy‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate) using the same algorithm [1]. This reduction in lipophilicity is consistent with the known property of the cyclopropyl ring, which has a smaller hydrophobic volume than a freely rotating ethyl chain, and can improve aqueous solubility and decrease non‑specific protein binding in lead optimization campaigns [2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.8 (PubChem computed) |
| Comparator Or Baseline | Ethyl 1‑ethyl‑4‑hydroxy‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate (predicted XLogP3‑AA ≈1.5–1.8) |
| Quantified Difference | Δ ≈ −0.7 to −1.0 log units (target more hydrophilic) |
| Conditions | In silico prediction using XLogP3‑AA algorithm (PubChem); comparator value estimated from the same algorithm applied to a virtual structure |
Why This Matters
Procurement of the cyclopropyl analog is essential when medicinal chemistry programs require lower lipophilicity to stay within optimal drug‑likeness space (e.g., Rule‑of‑5 compliance), a property that the N‑ethyl congener cannot provide.
- [1] PubChem, XLogP3‑AA value for CID 57360965. View Source
- [2] J. Med. Chem. 2016, 59, 18, 8712–8756 (The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules; demonstrates cyclopropyl‑mediated LogP reduction). View Source
